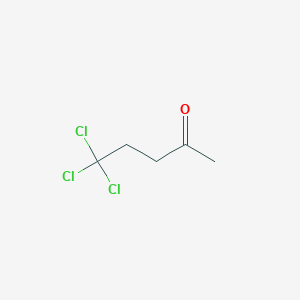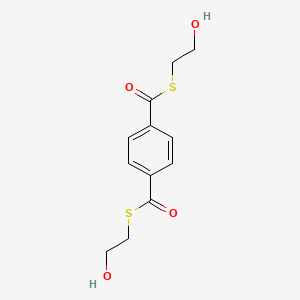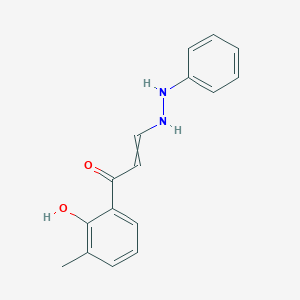![molecular formula C10H15ClO B14493334 Bicyclo[3.3.1]nonane-9-carbonyl chloride CAS No. 63665-53-2](/img/structure/B14493334.png)
Bicyclo[3.3.1]nonane-9-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.3.1]nonane-9-carbonyl chloride is a chemical compound that belongs to the bicyclic nonane family. This compound is characterized by its unique bicyclic structure, which consists of two fused cyclohexane rings. The carbonyl chloride functional group attached to the ninth carbon atom of the bicyclo[3.3.1]nonane framework makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.3.1]nonane-9-carbonyl chloride typically involves the chlorination of bicyclo[3.3.1]nonane-9-carboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as the chlorinating agents under reflux conditions. The reaction proceeds as follows:
Bicyclo[3.3.1]nonane-9-carboxylic acid+SOCl2→Bicyclo[3.3.1]nonane-9-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.3.1]nonane-9-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to bicyclo[3.3.1]nonane-9-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Hydrolysis: In the presence of water, this compound hydrolyzes to form bicyclo[3.3.1]nonane-9-carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for chlorination reactions.
Lithium Aluminum Hydride (LiAlH₄): Employed for reduction reactions.
Water (H₂O): Utilized for hydrolysis reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Bicyclo[3.3.1]nonane-9-methanol: Formed by reduction.
Bicyclo[3.3.1]nonane-9-carboxylic acid: Formed by hydrolysis.
Applications De Recherche Scientifique
Bicyclo[3.3.1]nonane-9-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of bicyclo[3.3.1]nonane-9-carbonyl chloride involves the reactivity of the carbonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications of the compound. For example, in substitution reactions, nucleophiles attack the carbonyl carbon, leading to the formation of new bonds and the release of chloride ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonane-9-carboxylic acid: The precursor to bicyclo[3.3.1]nonane-9-carbonyl chloride.
Bicyclo[3.3.1]nonane-9-methanol: A reduction product of this compound.
Bicyclo[3.3.1]nonane-9-thioester: Formed by reaction with thiols.
Uniqueness
This compound is unique due to its highly reactive carbonyl chloride group, which allows it to participate in a variety of chemical transformations. Its bicyclic structure also imparts rigidity and stability, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
63665-53-2 |
|---|---|
Formule moléculaire |
C10H15ClO |
Poids moléculaire |
186.68 g/mol |
Nom IUPAC |
bicyclo[3.3.1]nonane-9-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c11-10(12)9-7-3-1-4-8(9)6-2-5-7/h7-9H,1-6H2 |
Clé InChI |
OQZUFRMUNYZTEN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCCC(C1)C2C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethenyl-2-[(ethenyloxy)methyl]-1H-benzimidazole](/img/structure/B14493253.png)

![6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one](/img/structure/B14493260.png)

![(5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14493280.png)
![Benzo[f]quinolin-5-ol](/img/structure/B14493281.png)

![1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride](/img/structure/B14493300.png)

![4,9-Dimethylidenespiro[2.7]decane](/img/structure/B14493318.png)
![2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B14493321.png)

![Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide](/img/structure/B14493329.png)

